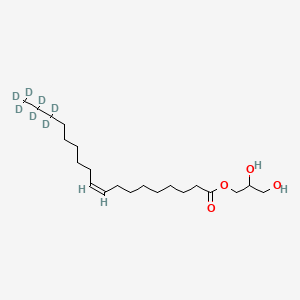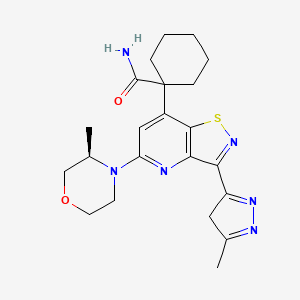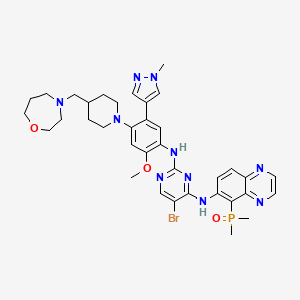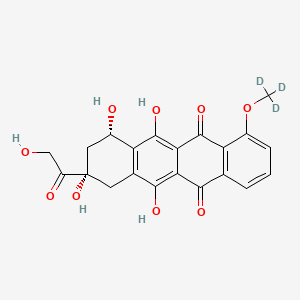
Dechloro-Rivaroxaban-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dechloro-Rivaroxaban-d4 is a deuterium-labeled analog of Dechloro-Rivaroxaban, which is an impurity of Rivaroxaban. Rivaroxaban is a novel anticoagulant that directly inhibits Factor Xa, a crucial enzyme in the blood coagulation cascade. This compound is primarily used in scientific research as an internal standard for the quantification of Rivaroxaban in various analytical methods .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dechloro-Rivaroxaban-d4 involves the incorporation of deuterium atoms into the molecular structure of Dechloro-Rivaroxaban. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuterium Exchange: Deuterium atoms are introduced into the molecule through exchange reactions with deuterated solvents or reagents.
Purification: The product is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated reagents.
Purification and Quality Control: Rigorous purification and quality control measures to ensure the product meets research-grade standards.
化学反応の分析
Types of Reactions: Dechloro-Rivaroxaban-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Dechloro-Rivaroxaban-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Rivaroxaban.
Pharmacokinetics: Helps in studying the pharmacokinetics of Rivaroxaban by providing accurate measurements of drug concentrations in biological samples.
Drug Development: Assists in the development and validation of analytical methods for new anticoagulant drugs.
Biomedical Research: Used in various biomedical research studies to understand the metabolism and action of Rivaroxaban.
作用機序
Dechloro-Rivaroxaban-d4 itself does not have a direct mechanism of action as it is primarily used as a research tool. its parent compound, Rivaroxaban, exerts its effects by directly inhibiting Factor Xa. Factor Xa is essential for the conversion of prothrombin to thrombin, a key step in the blood coagulation process. By inhibiting Factor Xa, Rivaroxaban prevents the formation of thrombin and subsequently reduces blood clot formation .
類似化合物との比較
Rivaroxaban: The parent compound, used as an anticoagulant.
Dechloro-Rivaroxaban: An impurity of Rivaroxaban.
Rivaroxaban-d4: Another deuterium-labeled analog used as an internal standard.
Uniqueness: Dechloro-Rivaroxaban-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-labeled compounds in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and drug development.
特性
分子式 |
C19H19N3O5S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1/i3D,4D,5D,6D |
InChIキー |
SJVCANNMDYDYLN-OKKZONDFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4)[2H] |
正規SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


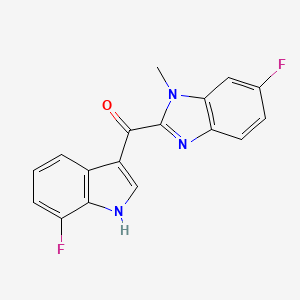
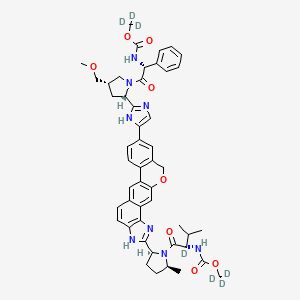

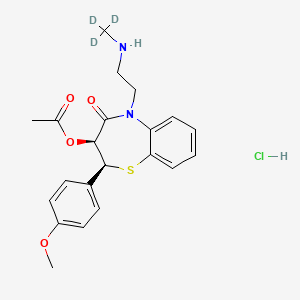
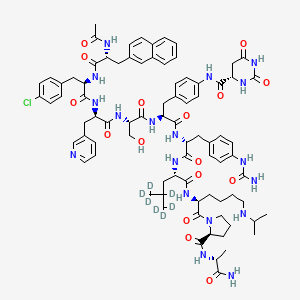

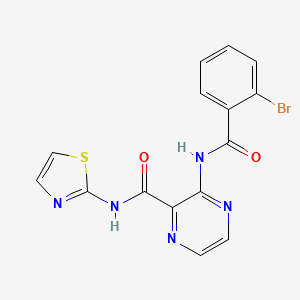
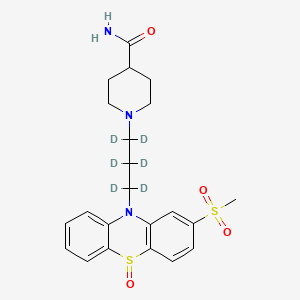

![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
